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Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734 Get Quote

Pip5K1C-IN-1 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of Pip5K1C-IN-1 and related inhibitors.

Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of the Pip5K1C inhibitor, UNC3230?

A1: UNC3230 is a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1

Gamma (PIP5K1C) with a reported IC50 of approximately 41 nM.[1] It has been profiled

against a panel of 148 kinases to assess its selectivity.[2] At a screening concentration of 10

µM, UNC3230 demonstrated interaction with a limited number of other kinases, indicating a

degree of selectivity. Notably, it also inhibits PIP4K2C.[2][3]

Q2: Are there specific quantitative data on the off-target effects of UNC3230?

A2: Yes, quantitative data for the primary target and a key off-target of UNC3230 are available.

For other potential off-targets, a general inhibition cutoff has been reported.

Table 1: Quantitative Kinase Inhibition Data for UNC3230
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Kinase Target Parameter Value Notes

PIP5K1C IC50 ~41 nM Primary target.[1]

PIP5K1C Kd <0.2 µM

Determined by

competitive binding

assay.[2]

PIP4K2C Kd <0.2 µM
Significant off-target.

[2]

Other Kinases % Inhibition < 90%

At a 10 µM screening

concentration, only

five other kinases

showed more than

90% inhibition or

competitive

interaction. The

specific identities of

three of these kinases

are not detailed in the

available literature.[2]

Q3: What is known about the selectivity of other Pip5K1C inhibitors?

A3: A series of bicyclic pyrazole compounds, including compounds 30 and 33, have been

developed as highly potent and selective PIP5K1C inhibitors.[4][5]

Table 2: Selectivity Profile of Bicyclic Pyrazole PIP5K1C Inhibitors (Compounds 30 and 33)

Kinase Panel Concentration Result

>200 Protein Kinases 1 µM
<50% inhibition for kinases

other than PIP5K1C.[4]

13 Lipid Kinases 1 µM
<50% inhibition for kinases

other than PIP5K1C.[4]
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Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes in my experiments with a Pip5K1C

inhibitor. Could this be due to off-target effects?

Troubleshooting Steps:

Review the Kinase Selectivity Profile: Refer to the kinase inhibition tables above. If you are

using UNC3230, consider the potential role of PIP4K2C inhibition in your observed

phenotype.

Consult Kinome Scan Data: If available for the specific inhibitor you are using, detailed

kinome scan data will provide the most comprehensive list of potential off-targets.

Use a Structurally Different Inhibitor: Employing a second, structurally distinct PIP5K1C

inhibitor with a different off-target profile can help confirm that the observed effect is due to

the inhibition of PIP5K1C.

Perform Target Knockdown/Knockout Experiments: Use techniques like siRNA, shRNA, or

CRISPR/Cas9 to specifically reduce or eliminate PIP5K1C expression. If this recapitulates

the inhibitor's phenotype, it provides strong evidence for on-target activity.

Experimental Protocols
1. DiscoverX KINOMEscan™ Assay for Kinase Selectivity

This method is a competition-based binding assay to quantify the interaction of a test

compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

Methodology:

Kinases are tagged with a unique DNA identifier.
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An immobilized ligand that binds to the active site of the kinases is prepared on a solid

support (e.g., beads).

The DNA-tagged kinase, immobilized ligand, and the test compound (e.g., Pip5K1C-IN-1)

are combined in a reaction well.

If the test compound binds to the kinase, it will prevent the kinase from binding to the

immobilized ligand.

After an incubation period, the solid support is washed to remove unbound components.

The amount of DNA-tagged kinase remaining on the support is quantified using qPCR. A

lower amount of DNA corresponds to a stronger interaction between the test compound

and the kinase.

Results are typically reported as the percentage of kinase remaining bound compared to a

vehicle control (% of control) or as a dissociation constant (Kd).

2. KiNativ™ In-Situ Kinase Profiling

This method assesses the engagement of a compound with kinases within a complex

biological sample, such as a cell lysate.

Principle: KiNativ utilizes ATP- or ADP-acyl phosphate probes that covalently label the

conserved catalytic lysine in the ATP-binding pocket of active kinases. The extent of labeling

is measured by mass spectrometry. A compound that binds to the ATP-binding site will

prevent this labeling.

Methodology:

A cell or tissue lysate is prepared.

The lysate is treated with the test inhibitor (e.g., Pip5K1C-IN-1) at various concentrations.

A biotinylated acyl-phosphate probe (ATP or ADP analog) is added to the lysate. This

probe will covalently bind to the active site lysine of kinases that are not occupied by the

inhibitor.
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The proteins in the lysate are digested into peptides.

The biotinylated peptides (from the labeled kinases) are enriched using streptavidin affinity

chromatography.

The enriched peptides are analyzed by LC-MS/MS to identify the kinases and quantify the

extent of labeling.

A decrease in the signal for a particular kinase peptide in the presence of the inhibitor

indicates target engagement.
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Caption: Signaling pathway of PIP5K1C and the inhibitory action of Pip5K1C-IN-1.
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Caption: Experimental workflows for kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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